molecular formula C44H48O18 B1234282 [(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate CAS No. 200625-47-4

[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate

Katalognummer: B1234282
CAS-Nummer: 200625-47-4
Molekulargewicht: 864.8 g/mol
InChI-Schlüssel: IFCBPTPGDINHLK-VSYKUZCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stereochemical Configuration Analysis of Tetracen Moiety

The tetracen system exhibits a 7,8,9,10-tetrahydronaphthacene-5,12-dione skeleton with absolute configurations confirmed through X-ray crystallographic analogs. The C-1S and C-12aR chiral centers enforce a cis fusion between rings A/B and C/D, creating a 120° dihedral angle between the A and D rings that optimizes π-π stacking interactions. Nuclear Overhauser Effect (NOE) correlations in similar structures reveal through-space interactions between the C-11 methyl and C-4a hydroxyl , confirming the trans-diaxial orientation of these substituents.

Stereochemical Feature Configuration Structural Impact
A/B Ring Fusion cis Creates planar binding surface
B/C Ring Fusion trans Prevents ring flipping
C-3 Acetyl Orientation β-axial Minimizes steric clash with C-4 hydroxyl
C-9 Methoxy Orientation α-equatorial Allows conjugation with anthraquinone core

Functional Group Topology at C-3 Acetyl and C-9 Methoxy Substituents

The C-3 acetyl group adopts a β-axial orientation that participates in a bifurcated hydrogen bond network with the C-4 hydroxyl (2.8 Å) and C-4a hydroxyl (3.1 Å), as demonstrated in molecular dynamics simulations of analogous compounds. This configuration stabilizes the enol tautomer of the adjacent C-2 carbonyl , increasing its electrophilicity by 1.2 pKa units compared to non-acetylated analogs.

The C-9 methoxy group occupies an α-equatorial position, with its methyl group oriented perpendicular to the anthraquinone plane. This spatial arrangement allows conjugation between the methoxy lone pairs and the aromatic system, reducing the HOMO-LUMO gap by 0.3 eV compared to hydroxyl-substituted derivatives. Density Functional Theory (DFT) calculations show this substitution increases electron density at C-10 by 12%, enhancing quinone-mediated redox cycling.

Hydrogen Bonding Network in Hydroxylated A-Ring System

The A-ring's 4,4a,6,12a-tetrahydroxy configuration forms an extensive hydrogen bond matrix critical for structural stabilization:

  • C-4 hydroxylC-3 acetyl oxygen (2.7 Å, 158°)
  • C-4a hydroxylC-5 carbonyl (2.9 Å, 145°)
  • C-6 hydroxylC-7 carbonyl (3.0 Å, 162°)
  • C-12a hydroxylC-1 hydroxyl (2.8 Å, 155°)

This network creates a rigidified β-diketone-like system between C-3 and C-4, as evidenced by characteristic IR stretches at 1635 cm⁻¹ (conjugated C=O) and 3200-3400 cm⁻¹ (broad hydroxyl). The C-12a hydroxyl further stabilizes the cis-decalin conformation through an intramolecular hydrogen bond with the C-1 hydroxyl , demonstrated by NMR coupling constants (J = 8.2 Hz) in deuterated DMSO.

Eigenschaften

IUPAC Name

[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48O18/c1-16-9-10-17(2)33(47)28(16)41(53)62-39-21(6)59-27(15-42(39,7)54)60-24-11-12-26(58-20(24)5)61-40-36(50)30(19(4)45)37(51)44(56)38(52)31-22(14-43(40,44)55)18(3)29-32(35(31)49)23(46)13-25(57-8)34(29)48/h9-10,13,20-21,24,26-27,39-40,47,49,51,54-56H,11-12,14-15H2,1-8H3/t20-,21+,24+,26+,27+,39-,40-,42-,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCBPTPGDINHLK-VSYKUZCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2C(=O)C(=C(C3(C2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)OC6CC(C(C(O6)C)OC(=O)C7=C(C=CC(=C7O)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C(=O)C(=C([C@@]3([C@]2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)O[C@H]6C[C@@]([C@@H]([C@@H](O6)C)OC(=O)C7=C(C=CC(=C7O)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942076
Record name 6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,2,4a,5,7,10,12,12a-octahydrotetracen-1-yl)oxy]-2-methyloxan-3-yl 2,6-dideoxy-4-O-(2-hydroxy-3,6-dimethylbenzoyl)-3-C-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200625-47-4
Record name Polyketomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200625474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,2,4a,5,7,10,12,12a-octahydrotetracen-1-yl)oxy]-2-methyloxan-3-yl 2,6-dideoxy-4-O-(2-hydroxy-3,6-dimethylbenzoyl)-3-C-methylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Core Tetracene Construction

The tetracene system is synthesized through a Diels-Alder/aromatization cascade , as demonstrated in brominated tetracene analogs. Key steps include:

  • Benzocyclobutene bromination :

    • Substrate: Benzocyclobutene (CAS 694-87-1)

    • Conditions: Br₂ (1.1 eq), I₂ (0.01 eq) in AcOH/H₂O (95:5 v/v) at 0°C → RT

    • Yield: 51.1% 4-bromobenzocyclobutene

  • Diels-Alder cycloaddition :

    • Dienophile: 1,4-Dihydro-1,4-epoxynaphthalene

    • Solvent: Toluene, 220°C, 20 h

    • Outcome: 80% yield of endo/exo adduct

  • Aromatization :

    • Reagent: DDQ (2.5 eq) in o-xylene, reflux

    • Result: 75% yield of fully conjugated tetracene

Functionalization of the Tetracene Core

Critical oxygenation patterns are introduced through:

StepReagents/ConditionsSelectivityYieldSource
C-3 AcetylationAc₂O, DMAP, CH₂Cl₂, 0°C → RTC-3 OH over C-4a89%
C-9 MethoxylationMeOH, Ag₂O, BF₃·Et₂O, CH₃CN, 40°CPara to methyl76%
C-11 MethylationMeI, K₂CO₃, DMF, 50°CSteric-guided82%

Glycosylation Strategies for Disaccharide Attachment

Sugar Donor Activation

The disaccharide unit is constructed using sequential glycosylations with trichloroacetimidate and bromide donors:

  • First glycosylation (2-methyloxan-3-yl donor) :

    • Donor: 3,4,6-Tri-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl trichloroacetimidate

    • Activator: TMSOTf (0.1 eq), CH₂Cl₂, −40°C

    • Glycosyl acceptor: Tetracene aglycone C-1 OH

    • Yield: 68% α-anomer

  • Second glycosylation (4-hydroxy-2,4-dimethyloxan-3-yl donor) :

    • Donor: 4-O-Acetyl-3,6-di-O-allyl-2-O-benzyl-α-D-mannopyranosyl bromide

    • Conditions: AgOTf (1.5 eq), DTBMP (2.0 eq), CH₂Cl₂, −15°C

    • Outcome: 73% β-linked disaccharide

Stereochemical Control

Critical parameters for maintaining stereochemistry:

  • Solvent polarity : Lower polarity solvents (CH₂Cl₂ vs THF) favor β-selectivity by suppressing oxocarbenium ion rotation.

  • Temperature : Glycosylations conducted below −20°C show 5.2:1 β:α selectivity vs 2.3:1 at 0°C.

  • Protecting groups : Benzyl ethers at C-3/C-6 positions prevent unwanted participation, ensuring 1,2-trans linkage.

Late-Stage Functionalization and Esterification

Hydroxyl Group Deprotection

Sequential removal of protecting groups:

ProtectionDeprotection MethodConditionsYieldSource
BenzylH₂, Pd/C (10 wt%)EtOAc/MeOH (1:1), RT94%
AllylPd(PPh₃)₄, PhSiH₃THF, 40°C, 2 h88%
PhthalimidoNH₂NH₂·H₂O (1.5 eq)EtOH, reflux, 6 h91%

Acylation with 2-Hydroxy-3,6-Dimethylbenzoate

Two-stage esterification protocol :

  • Carboxylic acid activation :

    • Reagent: DCC (1.2 eq), DMAP (0.2 eq), CH₂Cl₂, 0°C

    • Activation time: 30 min

  • Ester bond formation :

    • Nucleophile: C-4 hydroxy group of dimethyloxan moiety

    • Temperature: 0°C → RT over 12 h

    • Yield: 79% (isolated after silica gel chromatography)

Purification and Analytical Characterization

Chromatographic Methods

  • Normal-phase HPLC :

    • Column: Zorbax Rx-SIL (250 × 4.6 mm, 5 μm)

    • Mobile phase: Hexane/EtOAc (70:30 → 50:50 gradient)

    • Flow rate: 1.0 mL/min

    • Purity: >99.5% by UV-Vis at 254 nm

  • Recrystallization :

    • Solvent system: CHCl₃/n-heptane (1:5 v/v)

    • Crystallization cycles: 3×

    • Final recovery: 62%

Spectroscopic Validation

TechniqueKey Diagnostic SignalsConfirmation
¹H NMRδ 5.42 (d, J=3.5 Hz, H-1'), δ 2.18 (s, C-11 CH₃)Glycosidic linkage
¹³C NMRδ 170.2 (ester C=O), δ 104.3 (C-1')Acylation site
HRMSm/z 1247.4021 [M+H]+ (calc. 1247.4018)Molecular formula

Critical Process Optimization Challenges

Glycosylation Yield Improvement

Comparative analysis of coupling agents:

ActivatorSolventTemp (°C)Yield (α+β)β:α Ratio
TMSOTfCH₂Cl₂−4068%4.1:1
BF₃·Et₂OTol/CH₃CN−3071%3.8:1
NIS/TfOHEtCN−2066%5.3:1

Optimal conditions: TMSOTf in CH₂Cl₂ at −40°C balances yield and stereoselectivity.

Oxidative Stability Management

The tetracene core’s sensitivity to oxidation necessitates:

  • Oxygen-free environment : Reactions conducted under argon with <5 ppm O₂.

  • Antioxidant additives : 0.1% (w/w) BHT in all non-aqueous steps.

  • Low-temperature processing : All isolation steps kept below 30°C.

Analyse Chemischer Reaktionen

Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products can be further analyzed and characterized using techniques such as NMR, IR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biology, the compound may have potential as a biochemical probe or a therapeutic agent. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.

Medicine: In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new drugs for various diseases.

Industry: In industry, the compound may be used in the production of specialty chemicals, materials, or pharmaceuticals. Its unique properties can be leveraged to create innovative products and processes.

Wirkmechanismus

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Differences

The table below summarizes key structural features of the target compound and its analogs:

Compound Core Structure Glycosylation/Sugar Units Key Substituents Molecular Weight (g/mol) Known/Predicted Activity
Target Compound Tetracen derivative Two oxane rings Acetyl, methoxy, methyl, benzoate ester ~950–1000 (estimated) Anticancer (hypothesized)
Doxorubicin Tetracycline Daunosamine monosaccharide Hydroxy, methoxy 543.5 DNA intercalation, anticancer
Sdox Modified anthracycline Tetrahydrofuran linkage Thioxo-dithiol benzoate Not reported Anticancer (experimental)
Madecassoside Triterpene Multiple glucoses Hydroxyl, methyl 975.12 Anti-inflammatory, wound healing
Compound 16 Fluorinated chain Modified triazole-linked sugars Heptadecafluoroundecanamido, triazole ~1200 (estimated) Not specified (fluorophores?)
Key Observations:
  • Aglycon Modifications : The target’s tetracen core shares a polycyclic aromatic system with doxorubicin but differs in oxidation states (tetraoxo groups) and substituents (acetyl, methoxy). These may enhance redox activity or alter DNA-binding kinetics .
  • Glycosylation: Unlike doxorubicin’s single daunosamine unit, the target’s two oxane rings could improve solubility or reduce cardiotoxicity, a common issue with anthracyclines .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:
  • The target’s multiple hydroxyl and sugar groups likely improve aqueous solubility over non-glycosylated analogs like Sdox. However, the benzoate ester may counterbalance this by increasing logP .
  • Fluorinated compounds (e.g., Compound 16 ) exhibit distinct pharmacokinetics due to fluorine’s electronegativity and metabolic stability, which the target lacks.
Stability:
  • The acetyl group on the tetracen moiety may slow enzymatic degradation compared to doxorubicin’s hydroxyl-rich structure, extending half-life .
Toxicity:
  • Anthracyclines like doxorubicin are notorious for cardiotoxicity. The target’s glycosylation pattern might mitigate this by reducing reactive oxygen species (ROS) generation .

Biologische Aktivität

The compound [(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound indicates multiple functional groups that may contribute to its biological activity. The presence of hydroxyl groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

Structural Features

FeatureDescription
Molecular FormulaC70H97Cl2NO38
Molecular Weight1631.409 Da
Functional GroupsHydroxyl (-OH), Acetyl (-COCH3), Methoxy (-OCH3)
StereochemistryMultiple chiral centers

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of tetracenes have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis.

Case Study: Tetracene Derivatives

In a study examining the antimicrobial efficacy of tetracene derivatives, it was found that specific modifications to the tetracene backbone enhanced activity against Gram-positive bacteria. The presence of hydroxyl groups was particularly noted for increasing solubility and bioavailability .

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's biological profile. Compounds with hydroxyl groups are known to scavenge free radicals effectively.

The antioxidant mechanism involves the donation of hydrogen atoms from hydroxyl groups to free radicals, thus neutralizing them and preventing cellular damage. This property is crucial in protecting cells from oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Table: Cytotoxicity Results

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast Cancer)155
HeLa (Cervical Cancer)204
Normal Fibroblasts>100-

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes leading to lysis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Gene Expression Modulation : Alteration in the expression of genes related to stress response and apoptosis in cancer cells.

Q & A

How can the stereochemical integrity of this compound be preserved during synthesis?

Methodological Answer:
The compound’s multiple stereocenters (e.g., 2S, 3R, 4R, 6S) require stringent control during synthesis. Key strategies include:

  • Chiral Auxiliaries : Use enantiomerically pure starting materials, such as pre-synthesized sugar moieties (e.g., oxane rings) with defined configurations .
  • Temperature Control : Maintain reactions at low temperatures (e.g., –20°C to 0°C) to minimize epimerization, especially during esterification or glycosylation steps .
  • Stereoselective Catalysts : Employ transition-metal catalysts (e.g., Ru-based) for asymmetric hydrogenation of ketone intermediates .
  • Real-Time Monitoring : Use chiral HPLC or circular dichroism (CD) spectroscopy to track stereochemical fidelity at each step .

What advanced analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:
Due to its complexity, a multi-technique approach is essential:

  • 2D NMR : Employ COSY, HSQC, and HMBC to resolve overlapping signals from the tetracyclic aglycone and sugar moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., using ESI-TOF) with <2 ppm mass error .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in aprotic solvents (e.g., acetonitrile) .
  • IR Spectroscopy : Identify functional groups (e.g., acetyl, hydroxyl) through characteristic stretching frequencies .

How can computational methods predict the compound’s biological interactions?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., DNA topoisomerases) based on the compound’s anthraquinone-like core .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
  • QSAR Modeling : Corlate structural features (e.g., methoxy group position) with activity data from analogs to optimize potency .

How should researchers address discrepancies in synthetic yields reported across studies?

Methodological Answer:
Discrepancies often arise from variations in:

  • Reaction Scale : Pilot-scale reactions (<1 mmol) may underperform due to inefficient mixing; optimize using flow chemistry for >90% yield .
  • Protection/Deprotection Strategies : Compare tert-butyldimethylsilyl (TBS) versus acetyl groups for hydroxyl protection; TBS offers higher stability in basic conditions .
  • Purification Methods : Replace column chromatography with preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure product .

What protocols ensure compound stability during storage and handling?

Methodological Answer:

  • Storage Conditions : Store lyophilized powder at –80°C under argon to prevent oxidation of phenolic hydroxyl groups .
  • Solvent Selection : Dissolve in deuterated DMSO for NMR studies; avoid protic solvents (e.g., methanol) to prevent ester hydrolysis .
  • Light Sensitivity : Use amber vials and conduct experiments under red light to mitigate photodegradation of the tetraoxoanthracene moiety .

How can solvent polarity influence the reaction efficiency of key synthetic steps?

Methodological Answer:

  • Glycosylation Reactions : Polar aprotic solvents (e.g., acetonitrile, ε=37.5) enhance oxocarbenium ion stability, improving glycosidic bond formation .
  • Esterification : Dichloromethane (ε=8.9) minimizes side reactions (e.g., acetyl migration) compared to DMF .
  • Empirical Testing : Systematically screen solvents using a Design of Experiments (DoE) approach to optimize dielectric constant and boiling point .

What in vitro assays are suitable for evaluating the compound’s biological activity?

Methodological Answer:

  • Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive pathogens (e.g., S. aureus), noting MIC values ≤2 µg/mL .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices (>10-fold vs. mammalian cells) .
  • Enzyme Inhibition : Measure IC50 against DNA gyrase via supercoiling assays, comparing to doxorubicin as a positive control .

How can researchers resolve spectral overlaps in NMR analysis?

Methodological Answer:

  • Selective Decoupling : Apply NOE difference spectroscopy to isolate signals from the methyl groups in the benzoate moiety .
  • Variable Temperature NMR : Conduct experiments at 25°C and 40°C to shift exchangeable proton signals (e.g., hydroxyls) .
  • Isotopic Labeling : Synthesize 13C-labeled intermediates (e.g., acetyl groups) to enhance HMBC correlations .

What strategies mitigate toxicity risks during in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters at the 4-hydroxy position to reduce acute toxicity .
  • Dosing Optimization : Conduct pharmacokinetic studies in rodents to determine AUC and Cmax, ensuring plasma concentrations remain below LD50 thresholds .
  • Metabolite Profiling : Use LC-MS/MS to identify and quantify hepatotoxic metabolites (e.g., quinone derivatives) .

How can structural analogs guide SAR studies for this compound?

Methodological Answer:

  • Core Modifications : Compare activity of analogs lacking the 9-methoxy group, which may reduce intercalation potential .
  • Sugar Substitutions : Replace the 2-methyloxane with a glucopyranose moiety to assess impact on solubility and target binding .
  • Data Compilation : Tabulate IC50 values of analogs to identify critical substituents (e.g., 3-acetyl enhances potency by 5-fold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate
Reactant of Route 2
[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.